molecular formula C24H25N5O3S B2374362 N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 847393-11-7

N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B2374362
CAS No.: 847393-11-7
M. Wt: 463.56
InChI Key: AIFLLHWMZIKAAP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Activities

Research has explored the synthesis and evaluation of triazole analogues for their potential as enzyme inhibitors. One study demonstrated the effectiveness of synthesized compounds against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with specific compounds showing promising inhibitory activities. These findings suggest the potential therapeutic applications of such compounds in treating diseases related to enzyme dysfunction (Virk et al., 2018).

Antimicrobial Agents

Another study synthesized thiazolidin-4-one derivatives to assess their antimicrobial activity. The compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans. The research highlights the potential of these compounds as antimicrobial agents, which could lead to the development of new antibiotics or antifungal medications (Baviskar et al., 2013).

Anticancer Effects

The modification of triazole compounds to improve anticancer efficacy and reduce toxicity has been a focus of research. For instance, a study on the modification of a specific acetamide compound to include alkylurea moieties demonstrated enhanced antiproliferative activities against cancer cell lines and reduced toxicity, suggesting potential as effective anticancer agents with lower side effects (Wang et al., 2015).

Synthetic Methodologies

Advancements in synthetic methodologies for producing related compounds have also been reported. Techniques such as microwave-assisted synthesis have been utilized to create triazole analogues efficiently, offering improvements in reaction times and yields. These methodologies are crucial for the rapid development and testing of new compounds with potential scientific and therapeutic applications (Virk et al., 2018).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-28-13-5-7-19(28)15-22-26-27-24(29(22)18-9-11-20(31-2)12-10-18)33-16-23(30)25-17-6-4-8-21(14-17)32-3/h4-14H,15-16H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFLLHWMZIKAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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